molecular formula C19H17N3O3S B11459497 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11459497
M. Wt: 367.4 g/mol
InChI Key: FMVZCQBDLZNJPX-UHFFFAOYSA-N
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Description

7-(3-HYDROXY-4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-HYDROXY-4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(3-HYDROXY-4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the methoxy group can yield various substituted derivatives .

Scientific Research Applications

7-(3-HYDROXY-4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-HYDROXY-4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-HYDROXY-4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-anilino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H17N3O3S/c1-25-15-8-7-11(9-14(15)23)13-10-16(24)21-18-17(13)26-19(22-18)20-12-5-3-2-4-6-12/h2-9,13,23H,10H2,1H3,(H,20,22)(H,21,24)

InChI Key

FMVZCQBDLZNJPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)O

Origin of Product

United States

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